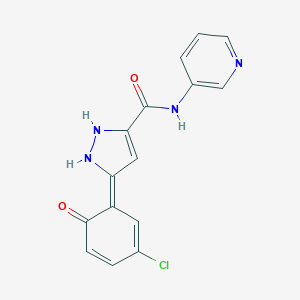
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biological sciences. This compound is a pyrazole-based molecule that has been synthesized through a specific method and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide involves the inhibition of specific enzymes and pathways that are essential for the survival and growth of cancer cells. It has been found to target various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in the regulation of cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide in lab experiments include its high potency and specificity, as well as its ability to target multiple signaling pathways involved in cancer and neurodegenerative diseases. However, its limitations include its low solubility and stability, as well as potential toxicity and side effects.
Future Directions
There are several future directions for the study of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide. These include further optimization of its chemical structure to improve its solubility and stability, as well as the development of new delivery methods to enhance its efficacy and reduce potential toxicity. Additionally, more studies are needed to investigate its potential applications in other diseases and to elucidate its mechanisms of action in more detail.
Synthesis Methods
The synthesis of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide involves the reaction of pyridine-3-carboxaldehyde and 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene hydrazinecarboxamide in the presence of a catalyst. The resulting product is then purified and isolated through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide has been extensively studied for its potential applications in medicine and biological sciences. It has been found to exhibit significant activity against various types of cancer cells such as breast cancer, lung cancer, and prostate cancer. Additionally, it has also shown potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C15H11ClN4O2 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-9-3-4-14(21)11(6-9)12-7-13(20-19-12)15(22)18-10-2-1-5-17-8-10/h1-8,19-20H,(H,18,22)/b12-11- |
InChI Key |
SLECQWOKYMFFAF-QXMHVHEDSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)C2=C/C(=C/3\C=C(C=CC3=O)Cl)/NN2 |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2 |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)



![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)



![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)


![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)